Tris-(2,2'-bipyridine) ruthenium (II) perchlorate

Description

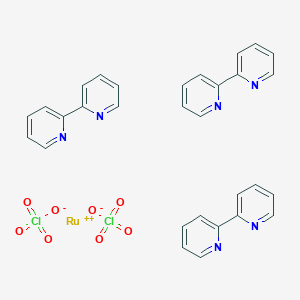

Tris-(2,2'-bipyridine)ruthenium(II) perchlorate (Ru(bpy)₃₂) is a coordination complex featuring an octahedral Ru(II) center bound to three 2,2'-bipyridine (bpy) ligands. The perchlorate counterions balance the +2 charge of the cationic complex. Its crystal structure (monoclinic, space group C2/c) reveals Ru–N bond lengths of 2.056–2.060 Å, consistent with strong metal-ligand bonding . The compound is synthesized via direct reaction of RuCl₃·xH₂O with bpy, followed by recrystallization with KClO₄, achieving yields of ~75% .

Key applications include:

- Dye-sensitized solar cells (DSSCs): Acts as a panchromatic sensitizer due to metal-to-ligand charge transfer (MLCT) transitions (~450 nm) .

- Electrochemiluminescence (ECL): Used in biosensors due to reversible redox behavior (E°(Ru³⁺/²⁺) = +1.29 V vs SCE) .

- Photocatalysis: Leverages long-lived excited states for energy/electron transfer .

Properties

IUPAC Name |

2-pyridin-2-ylpyridine;ruthenium(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.2ClHO4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKPAPTYLLPPEO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2N6O8Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545772 | |

| Record name | Ruthenium(2+) perchlorate--2,2'-bipyridine (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15635-95-7 | |

| Record name | Ruthenium(2+) perchlorate--2,2'-bipyridine (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Tris-(2,2'-Bipyridine)Ruthenium(II) Chloride

The chloride precursor, Ru(bpy)₃Cl₂, is synthesized via refluxing ruthenium trichloride hydrate (RuCl₃·xH₂O) with 2,2'-bipyridine (bpy) in a reducing solvent. Ethylene glycol or ethanol/water mixtures are commonly employed due to their ability to stabilize Ru(II) intermediates. A representative procedure involves:

Anion Exchange to Perchlorate

The chloride counterions are replaced via metathesis using ammonium perchlorate (NH₄ClO₄):

Key steps include:

-

Dissolving Ru(bpy)₃Cl₂ in minimal hot water.

-

Purification via recrystallization from acetonitrile/ether mixtures.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Ethylene Glycol | Ethanol/Water |

|---|---|---|

| Temperature | 200°C | 80–100°C |

| Reaction Time | 3 hours | 8 days |

| Yield | 63–85% | 82–93% |

Ethylene glycol enables faster reactions due to higher boiling points, while ethanol/water systems favor slower ligand substitution, reducing side products.

Ligand Purity and Stoichiometry

Impurities in bipyridine ligands (e.g., methyl or carboxylate derivatives) lead to mixed-ligand complexes. High-purity bpy (≥99%) and strict 1:3 Ru:bpy ratios are critical for reproducibility.

Industrial-Scale Production

Industrial protocols scale the above methods with modifications:

-

Continuous reflux systems : Automated temperature control for batch processing.

-

Anion exchange columns : Replace manual precipitation, improving yield consistency.

-

Waste management : Recovery of NH₄Cl byproducts via filtration and recycling.

Purification and Characterization

Recrystallization Techniques

| Solvent System | Purity (%) | Crystal Quality |

|---|---|---|

| Acetonitrile/Ether | 98.5 | Platelet crystals |

| Water/Acetone | 97.2 | Microcrystalline |

Acetonitrile/ether mixtures yield larger crystals suitable for X-ray diffraction.

Spectroscopic Validation

-

UV-Vis : λₘₐₓ = 452 nm (metal-to-ligand charge transfer band).

-

Elemental Analysis : C, H, N within ±0.3% of theoretical values.

Challenges and Mitigation Strategies

Ruthenium Precursor Variability

RuCl₃·xH₂O often contains variable hydration (x = 1–3). Pre-drying at 100°C ensures consistent stoichiometry.

Recent Advances in Synthesis

Chemical Reactions Analysis

Tris-(2,2’-bipyridine) ruthenium (II) perchlorate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium, often using oxidizing agents such as cerium(IV) ammonium nitrate.

Reduction: It can be reduced back to its original state using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include perchlorate salts, aliphatic amines, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified ruthenium complexes with different ligands .

Scientific Research Applications

Photochemical Applications

1.1 Photocatalysis

Tris-(2,2'-bipyridine) ruthenium (II) perchlorate is widely recognized for its role as a photocatalyst in various chemical reactions. It facilitates electron transfer processes due to its ability to generate excited states upon light absorption.

- Solar Energy Conversion : The compound has been investigated for its potential in solar energy conversion systems, particularly in dye-sensitized solar cells (DSSCs). Its strong absorption in the visible spectrum allows effective light harvesting and energy conversion efficiency .

- Hydrogen Evolution Reaction : Ru(bpy)₃(ClO₄)₂ has been utilized in photocatalytic hydrogen evolution reactions. Studies have shown that it can effectively promote the reduction of protons to hydrogen gas under visible light irradiation, making it a candidate for sustainable energy solutions .

1.2 Light Emitting Devices

The compound is also employed in the development of light-emitting electrochemical cells (LEECs) and organic light-emitting diodes (OLEDs). Its properties as a triplet emitter enhance the efficiency of these devices, contributing to advancements in display technologies .

Biological Applications

2.1 Photodynamic Therapy

This compound has shown promise as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce reactive oxygen species (ROS), which can induce cytotoxic effects on cancer cells.

- Cytotoxicity Studies : Research indicates that Ru(bpy)₃(ClO₄)₂ exhibits significant cytotoxicity against various cancer cell lines upon light activation. The generation of ROS leads to oxidative stress and cell death, highlighting its potential as a therapeutic agent .

- DNA Binding and Radical Scavenging : The compound has demonstrated the ability to bind with DNA and exhibit radical scavenging properties, further supporting its application in biomedical fields .

Mechanism of Action

The mechanism of action of Tris-(2,2’-bipyridine) ruthenium (II) perchlorate involves the generation of an excited state luminophore species through electrochemical reactions. When an electric potential is applied, the compound undergoes electron transfer reactions at the electrode surface, leading to the formation of an excited state that emits light. This process is highly efficient and provides excellent spatial and temporal control of light emission .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties

| Compound | Metal | Ru–N/Os–N/Fe–N (Å) | Space Group | λ_max (MLCT, nm) | E°(M³⁺/²⁺) (V vs SCE) |

|---|---|---|---|---|---|

| Ru(bpy)₃₂ | Ru | 2.056–2.060 | C2/c | 450 | +1.29 |

| Os(bpy)₃₂ | Os | N/A | N/A | 480 | +1.50 |

| Fe(bpy)₃₂ | Fe | 2.10–2.15 | N/A | 520 | +0.98 |

| [Ru(dc-bpy)₃]Cl₂ (dc-bpy = 4,4′-dicarboxy-bpy) | Ru | 2.05–2.07 | P1̄ | 470 | +1.35 |

Key Observations :

- Metal Center Influence: Os(II) complexes exhibit red-shifted MLCT bands and higher oxidation potentials (+1.50 V) compared to Ru(II) (+1.29 V) due to Os’s heavier atomic mass and stronger spin-orbit coupling . Fe(II) complexes are less stable, with lower E° values (+0.98 V), limiting their use in oxidative environments .

- Ligand Modifications : Carboxy-functionalized bpy ligands (e.g., dc-bpy) enhance DSSC performance by improving TiO₂ anchoring, shifting MLCT maxima to 470 nm, and raising E° to +1.35 V .

Counterion and Solubility Effects

Table 2: Counterion-Dependent Properties

| Compound | Counterion | Solubility (CH₃CN) | Crystal Packing | Application Relevance |

|---|---|---|---|---|

| Ru(bpy)₃₂ | ClO₄⁻ | High | Monoclinic (C2/c) | ECL, DSSCs |

| Ru(bpy)₃₂ | PF₆⁻ | Moderate | Trigonal (P3̄) | Catalysis, Sensors |

| [Ru(bpy)₃]Cl₂·6H₂O | Cl⁻ | High | Orthorhombic | Industrial synthesis |

Key Observations :

- Perchlorate (ClO₄⁻) salts exhibit higher solubility in polar solvents (e.g., acetonitrile) than PF₆⁻ analogs, favoring electrochemical applications .

- Hexafluorophosphate (PF₆⁻) salts form denser crystal lattices (e.g., trigonal P3̄), improving thermal stability .

Photophysical and Redox Behavior

Table 3: Photophysical and Redox Data

| Compound | Emission λ (nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ, ns) |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ | 610 | 0.042 | 600 |

| [Ru(dc-bpy)(bpy)₂]²⁺ | 620 | 0.055 | 800 |

| [Os(bpy)₃]²⁺ | 650 | 0.003 | 120 |

Key Observations :

- Carboxy-substituted Ru(II) complexes ([Ru(dc-bpy)(bpy)₂]²⁺) exhibit longer excited-state lifetimes (800 ns vs. 600 ns) and higher quantum yields (Φ = 0.055), enhancing light-harvesting efficiency in DSSCs .

- Os(II) complexes show weak emission (Φ = 0.003) due to rapid non-radiative decay, limiting their use in luminescent applications .

Biological Activity

Tris-(2,2'-bipyridine) ruthenium (II) perchlorate, commonly referred to as Ru(bpy)₃(ClO₄)₂, is a well-studied coordination complex known for its unique photophysical properties and biological activities. This article explores the compound's biological activity, including its anticancer properties, interactions with DNA, and potential applications in photodynamic therapy.

- Molecular Formula : C₃₀H₂₄Cl₂N₆O₈Ru

- Molecular Weight : 768.52 g/mol

- CAS Number : 15635-95-7

Anticancer Activity

Ru(bpy)₃(ClO₄)₂ has garnered attention for its anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT116), and ovarian cancer (A2780).

Case Studies and Research Findings

- Mechanism of Action : The compound exhibits a dual mechanism of action by inducing apoptosis and inhibiting cell proliferation. It interacts with cellular components such as DNA, leading to the formation of reactive oxygen species (ROS), which are implicated in cancer cell death .

- Cytotoxicity Studies : In a study assessing the cytotoxic effects of Ru(bpy)₃(ClO₄)₂ on MCF-7 cells, the compound showed a significant reduction in cell viability at concentrations above 10 µM. The IC₅₀ value was determined to be approximately 15 µM, indicating potent anticancer activity .

- In Vivo Studies : Animal models treated with Ru(bpy)₃(ClO₄)₂ demonstrated reduced tumor growth compared to control groups. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential .

Interaction with DNA

Ru(bpy)₃(ClO₄)₂ binds to DNA through intercalation and groove binding mechanisms. This interaction is crucial for its biological activity.

Binding Affinity

- Binding Constant : The binding affinity of Ru(bpy)₃(ClO₄)₂ to calf thymus DNA was measured using spectroscopic methods, yielding a binding constant in the range of to M⁻¹. This indicates a strong interaction between the complex and DNA .

Photodynamic Therapy Applications

The photophysical properties of Ru(bpy)₃(ClO₄)₂ make it an attractive candidate for photodynamic therapy (PDT). Upon irradiation with visible light, the compound generates singlet oxygen, a reactive species that can induce cell death in targeted tissues.

Efficacy in PDT

- Light Activation : Studies show that when exposed to light at wavelengths around 450 nm, Ru(bpy)₃(ClO₄)₂ effectively produces singlet oxygen, enhancing its cytotoxic effects against cancer cells .

- Combination Therapies : Research indicates that combining Ru(bpy)₃(ClO₄)₂ with other chemotherapeutic agents can lead to synergistic effects, improving overall treatment outcomes in cancer therapy .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | Significant cytotoxicity against various cancer cell lines (IC₅₀ ~ 15 µM). |

| DNA Interaction | Strong binding affinity with calf thymus DNA (binding constant - M⁻¹). |

| Photodynamic Therapy | Effective generation of singlet oxygen upon light activation; potential for combination therapies. |

Q & A

Q. What are the optimal synthetic routes for preparing Tris-(2,2'-bipyridine)ruthenium(II) perchlorate, and how can purity be validated?

Methodological Answer: The complex is typically synthesized via ligand substitution reactions starting from precursor RuCl₃ or cis-Ru(bpy)₂Cl₂. For example, reacting [Ru(bpy)₂Cl₂] with excess 2,2'-bipyridine in refluxing ethanol/water under inert atmosphere yields [Ru(bpy)₃]²⁺, which is then precipitated as the perchlorate salt using NaClO₄ . Purity is confirmed through elemental analysis, cyclic voltammetry (to verify Ru²⁺/Ru³⁺ redox couples), and UV-Vis spectroscopy (characteristic metal-to-ligand charge transfer (MLCT) absorption at ~450 nm) .

Q. What characterization techniques are critical for confirming the structure and electronic properties of Ru(bpy)₃₂?

Methodological Answer:

Q. How is [Ru(bpy)₃]²⁺ utilized in electrochemiluminescence (ECL) sensing, and what are its primary co-reactants?

Methodological Answer: [Ru(bpy)₃]²⁺ generates ECL via annihilation or co-reactant pathways. Common co-reactants include:

Advanced Research Questions

Q. How do ligand modifications (e.g., substituents on bipyridine) alter the redox and photophysical properties of Ru(II) complexes?

Methodological Answer: Substituents like –COOH or –CH₃ on bipyridine ligands shift MLCT absorption/emission wavelengths and redox potentials. For example:

- Electron-withdrawing groups (e.g., –COOH) : Lower Ru²⁺/Ru³⁺ oxidation potential (e.g., ~1.1 V vs. Ag/AgCl) and redshift MLCT bands .

- Electron-donating groups (e.g., –OCH₃) : Increase emission lifetimes (up to 800 ns) by stabilizing excited states .

Quantitative analysis combines cyclic voltammetry, time-resolved fluorescence, and DFT calculations .

Q. What strategies mitigate ECL signal quenching in heterogeneous environments (e.g., biological matrices)?

Methodological Answer:

- Encapsulation : Immobilizing [Ru(bpy)₃]²⁺ in Nafion membranes or silica nanoparticles reduces quenching by biomolecules .

- Nanostructured electrodes : 3D-ordered macroporous gold or TiO₂ enhances ECL efficiency by increasing surface area .

- Co-reactant engineering : Using 2-(dibutylamino)ethanol instead of tripropylamine minimizes background interference in serum samples .

Q. How can computational methods (DFT, TD-DFT) predict the electronic structure and ECL behavior of Ru(II) complexes?

Methodological Answer:

- DFT : Optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps ~2.5 eV for [Ru(bpy)₃]²⁺) .

- TD-DFT : Simulates absorption/emission spectra by modeling excited-state transitions (e.g., MLCT → ligand-centered) .

- NBO analysis : Identifies ligand-metal charge transfer contributions (e.g., Ru → bipyridine π* interactions) .

Q. What crystallographic challenges arise in resolving Ru(bpy)₃₂ structures, and how are they addressed?

Methodological Answer:

- Anisotropy : Perchlorate anions cause disorder; solved using high-resolution data (Mo-Kα radiation, <1 Å resolution) .

- Crystal packing : Non-isomorphous structures (e.g., ClO₄⁻ vs. PF₆⁻ salts) require space group refinement (e.g., monoclinic C2/c) .

- Thermal motion : Apply SHELXL restraints to refine bipyridine ring displacements .

Data Contradictions and Resolution

- ECL Intensity Variability : Discrepancies in reported ECL efficiencies (e.g., oxalate vs. TPrA systems) stem from solvent effects (acetonitrile vs. aqueous buffers). Standardizing co-reactant ratios and pH resolves this .

- Redox Potential Shifts : Differences in Ru²⁺/Ru³⁺ potentials (~1.1–1.3 V) arise from counterion interactions (ClO₄⁻ vs. PF₆⁻). Referencing potentials to Fc/Fc⁺ normalizes data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.